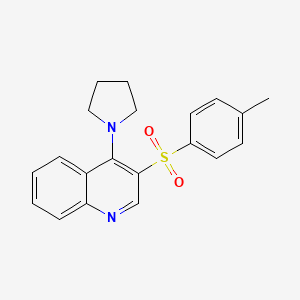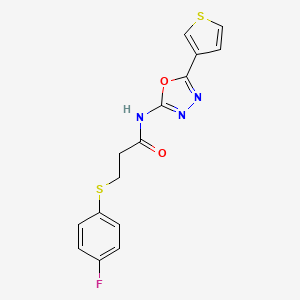
3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide involves multiple steps, starting with the formation of 1,3,4-oxadiazole derivatives. In one study, the synthesis of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . This process likely involves nucleophilic substitution and subsequent cyclization to form the oxadiazole ring. The structural characterization was performed using NMR, IR, and Mass spectral studies, and the structure was confirmed by single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of the synthesized compound in the first study was determined to belong to the monoclinic system with specific lattice parameters, and the residual factor indicated a high level of purity . The presence of the 1,3,4-oxadiazole ring and the thiophene moiety in the compound suggests that the target compound would also exhibit a complex structure, potentially influencing its biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The formation of the 1,3,4-oxadiazole ring is a key step, which is likely to involve the reaction of carboxylic acids with hydrazides or the cyclization of thiosemicarbazides, as seen in the synthesis of related compounds . The introduction of the thiophene and fluorophenyl groups is also significant, as these moieties are known to impact the chemical reactivity and biological properties of the compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide are not detailed in the provided papers, the properties of similar compounds can provide insights. The synthesized compounds in the studies were characterized by various spectroscopic techniques, which suggest that the target compound would also exhibit distinct IR, NMR, and mass spectral features . The presence of the fluorine atom and the thiophene ring is likely to influence the compound's lipophilicity, electronic distribution, and overall stability.
Biological Activity
The biological activity of the synthesized compound in the first study showed remarkable anti-TB activity and superior anti-microbial activity, with MIC values lower than the standard . The antidepressant activity of related compounds was also evaluated, with one derivative showing significant reduction in immobility time in behavioral tests, suggesting potential as an antidepressant medication . These findings indicate that the target compound may also possess significant biological activities, warranting further investigation.
Scientific Research Applications
Anticancer Activity
A notable application of related compounds involves their potential as anticancer agents. For instance, novel derivatives of 1,3,4-oxadiazole, possessing structural similarities, have been synthesized and evaluated for their in vitro anticancer activity. Certain derivatives demonstrated promising activity against a broad spectrum of cancer cell lines, suggesting that these compounds could serve as lead compounds for further anticancer drug development (Aboraia et al., 2006).
Antimicrobial and Antifungal Agents
Synthesis efforts have also focused on creating compounds with potential antimicrobial and antifungal properties. A study involving the synthesis of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles evaluated these compounds for antimicrobial activities, highlighting the importance of fluorine atoms in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Material Science Applications
In material science, fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been prepared and characterized, demonstrating high thermal stability and potential use in high-performance polymers for electronic and photonic applications. These polymers showed high solubility in polar organic solvents and exhibited blue fluorescence, which could be advantageous for specific technological applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Anticonvulsant Activity
The design and synthesis of compounds containing the 1,3,4-oxadiazole moiety have also been explored for their potential anticonvulsant activities. Some derivatives demonstrated significant anticonvulsant effects, suggesting the potential for developing new therapeutic agents targeting epilepsy and related disorders (Zarghi et al., 2008).
Sensor Applications
Furthermore, thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their aniline sensing capabilities, indicating potential applications in developing novel chemical sensors. The compounds exhibited promising fluorescence quenching properties when exposed to aniline, suggesting their utility in the detection of this compound in various environmental and industrial contexts (Naik, Khazi, & Malimath, 2018).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S2/c16-11-1-3-12(4-2-11)23-8-6-13(20)17-15-19-18-14(21-15)10-5-7-22-9-10/h1-5,7,9H,6,8H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJNBJUCBSDVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)
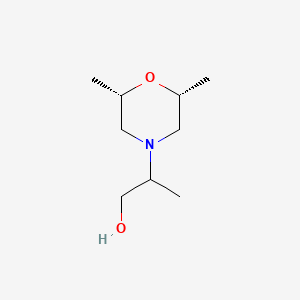
![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2551903.png)
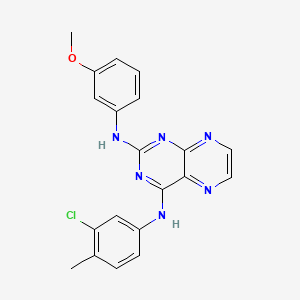
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)
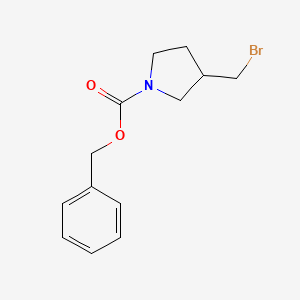

![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)
![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)
![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)
